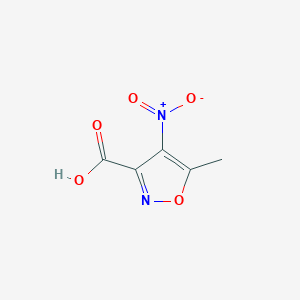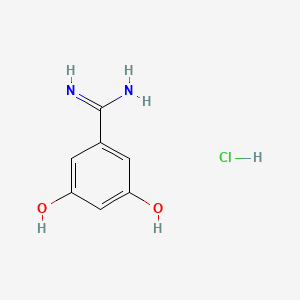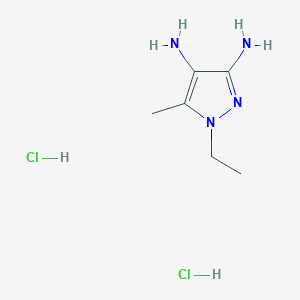![molecular formula C10H14N2 B1393034 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 885275-16-1](/img/structure/B1393034.png)
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
説明
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine, also known as benzazepine , is a bicyclic organic compound with the chemical formula C₁₀H₁₃N . It belongs to the class of heterocyclic compounds and contains a seven-membered ring system. The compound has been studied for its potential biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach involves solid-phase synthesis, which allows for the preparation of di- and trisubstituted benzazepine derivatives. For example, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized using this strategy .
科学的研究の応用
Inhibition of Human Neuronal Nitric Oxide Synthase
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine derivatives were explored for their potential as human nitric oxide synthase inhibitors, particularly targeting neuronal NOS. These inhibitors demonstrated therapeutic potential in neuropathic pain models and passed various in vitro safety pharmacology studies, suggesting their significance in neurological applications (Annedi et al., 2012).
Synthesis of Benzazepine Derivatives
A solid-phase strategy was developed for synthesizing benzazepine derivatives using this compound. This efficient method enabled the creation of G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, illustrating the compound's utility in synthesizing diverse chemical structures for potential therapeutic applications (Boeglin et al., 2007).
Novel Methodology in Synthesis
A new method involving donor-acceptor cyclopropanes was employed to synthesize tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles. This innovative approach demonstrated the versatility of this compound in synthesizing biologically active nitrogen heterocyclic compounds (Porashar et al., 2022).
X-ray Diffraction Analysis
The compound's derivatives were analyzed using X-ray diffraction, offering insights into their crystal structures. This research contributes to the understanding of the physical and chemical properties of these compounds, which is essential in the development of new pharmaceuticals (Macías et al., 2011).
Enantioselective Kinetic Resolution
This compound was used in an enantioselective acylation process. This process demonstrates its utility in synthesizing chiral derivatives, which is crucial in pharmaceutical research where enantiomers can have differing biological activities (Zhou et al., 2015).
作用機序
Target of Action
It is noted that similar compounds have been used in the synthesis of adamantane derivatives ascannabinoid receptor 2 agonists .
Mode of Action
If it acts similarly to the aforementioned adamantane derivatives, it may interact with cannabinoid receptors, leading to a series of intracellular events and changes .
Biochemical Pathways
If it acts as a cannabinoid receptor 2 agonist, it could potentially influence the endocannabinoid system and its associated physiological processes .
Result of Action
If it acts as a cannabinoid receptor 2 agonist, it could potentially modulate immune response, pain perception, and inflammatory processes .
生化学分析
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine plays a significant role in biochemical reactions, particularly as an agonist of the 5HT2C receptor . This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound has been shown to interact with histone H3, inhibiting its phosphorylation . Additionally, this compound exhibits anticholinesterase activity, which suggests its potential role in modulating neurotransmitter levels in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by acting on the 5HT2C receptor, which can alter gene expression and cellular metabolism . The compound’s inhibition of histone H3 phosphorylation suggests that it may play a role in regulating chromatin structure and gene expression . Furthermore, its anticholinesterase activity indicates potential effects on cholinergic signaling, which is crucial for various physiological functions, including muscle contraction and cognitive processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5HT2C receptor, acting as an agonist and modulating the receptor’s activity . This interaction can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses. The compound’s inhibition of histone H3 phosphorylation suggests that it may interfere with the activity of kinases responsible for this modification . Additionally, its anticholinesterase activity indicates that it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-lasting effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter levels and improve cognitive function . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse impacts on liver function . Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter cellular metabolism . Additionally, its interaction with kinases involved in histone phosphorylation suggests that it may influence epigenetic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize in the nucleus, where it can interact with histones and influence gene expression . Additionally, its presence in the synaptic cleft suggests its role in modulating neurotransmitter levels and synaptic signaling . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biological effects .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKTLUUWDOMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679992 | |
| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-16-1 | |
| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using solid-phase synthesis for creating libraries of 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine derivatives?
A1: Solid-phase synthesis offers several benefits for library generation, as demonstrated in the development of di- and trisubstituted benzazepine derivatives. [] This approach allows for efficient purification after each reaction step, as excess reagents and byproducts are easily removed by washing the solid support. This simplifies the process and increases overall yield. Additionally, solid-phase synthesis is amenable to automation, making it suitable for generating large libraries of compounds with diverse substitutions on the this compound scaffold for high-throughput screening in drug discovery. [] You can read more about this synthesis strategy in the paper titled "Solid-phase preparation of a pilot library derived from the this compound scaffold." []
Q2: How does understanding the mechanism of a Ru-catalyzed direct asymmetric reductive amination (DARA) reaction contribute to the large-scale production of (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine?
A2: Gaining a thorough understanding of the DARA reaction mechanism is crucial for optimizing (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine production on an industrial scale. [] By investigating the impact of various reaction parameters like temperature, time, concentration, and catalyst loading on the reaction outcome, researchers can develop a robust and scalable process. [] A detailed mechanistic understanding enables the creation of a mathematical model that accurately predicts reaction behavior under different conditions. This allows for process optimization, efficient scale-up using technologies like plug flow reactors (PFRs), and ultimately the successful manufacturing of large quantities of the target compound under current Good Manufacturing Practice (cGMP) guidelines. [] Further details on this process can be found in the publication titled "Mechanistic investigation of a Ru-catalyzed direct asymmetric reductive amination reaction for a batch or continuous process scale-up: an industrial perspective". []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)



![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)




